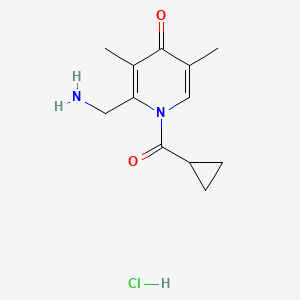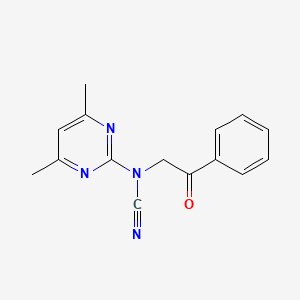
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide, also known as PSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PSP belongs to the class of piperidine-based compounds and has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Khalid et al. (2014) focused on the synthesis of N-aryl/aralkyl substituted derivatives of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide. These compounds were synthesized through a series of reactions starting from benzenesulfonyl chloride and 1-aminopiperidine. The derivatives were tested for their enzymatic inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing promising results in some cases (Khalid et al., 2014).
Antimicrobial Studies
- Patel and Agravat (2007) conducted a study on the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to the formation of 2-(p-aminophenylsulfonamido) substituted benzothiazoles. These compounds were further modified to yield derivatives with potential antibacterial and antifungal activities (Patel & Agravat, 2007).
Coordination Complexes and Polymer Formation
- Klimova et al. (2013) explored the interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study highlights the chemical versatility and potential applications of this compound derivatives in forming complex molecular structures (Klimova et al., 2013).
Enzymatic Inhibition Studies
- Another study by Khalid (2012) synthesized a series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substituted derivatives. These compounds were evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes, showing promising inhibitory activities which could have implications in treating diseases like Alzheimer's (Khalid, 2012).
Antimicrobial Activity of Novel Derivatives
- Ammar et al. (2004) reported on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone. These compounds demonstrated antimicrobial activity, underscoring the potential pharmaceutical applications of derivatives of this compound (Ammar et al., 2004).
Crystal Structure Analysis
- Subasri et al. (2017) investigated the crystal structures of derivatives of this compound, providing insights into their molecular conformation and potential interactions in biological systems (Subasri et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) .
Mode of Action
The compound operates through a mechanism known as induced proximity . It is a bifunctional molecule that binds to BCL6 at one end and a transcriptional activator, BRD4, at the other . This binding forms a complex that strongly activates genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway . By binding to BCL6 and BRD4, it activates genes involved in apoptosis, leading to the death of cancer cells . It also downregulates the expression of the oncogene MYC .
Pharmacokinetics
The compound’s efficacy in vitro suggests it has the potential to be bioavailable and effective in the body .
Result of Action
The compound effectively kills DLBCL cells expressing BCL6 in vitro, including those resistant to chemotherapy and those with TP53 mutations . This suggests that the compound has the potential to be a new class of anticancer molecules .
Action Environment
The compound’s mode of action suggests it could be particularly effective in treating large tumors with poor vascularization, where drugs are difficult to accumulate .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-16(20-17-18-10-6-11-19-17)13-14-7-4-5-12-21(14)25(23,24)15-8-2-1-3-9-15/h1-3,6,8-11,14H,4-5,7,12-13H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGZHRJNMBDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

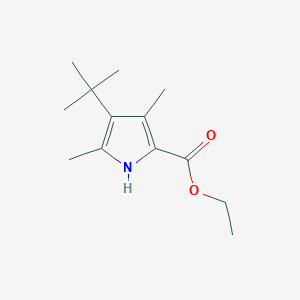
![5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2477561.png)
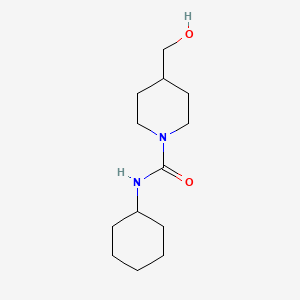
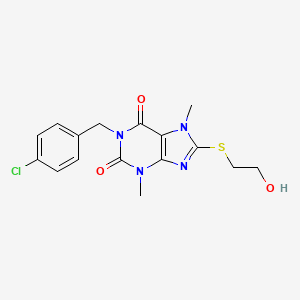
![(E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one](/img/structure/B2477565.png)
![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)

![1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B2477570.png)
![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)
![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)
![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)
